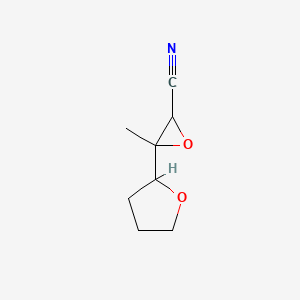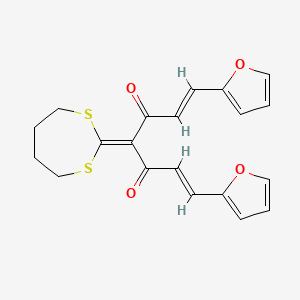
3-((3-Methylpentan-2-yl)amino)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring and an amino group
Métodos De Preparación
The synthesis of 3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-methylpentan-2-amine with a thiolane derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiolane derivatives.
Aplicaciones Científicas De Investigación
3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiolane derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with enzymes and proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of enzyme activity .
Comparación Con Compuestos Similares
3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione can be compared with similar compounds such as:
3-Methylpentan-2-amine: This compound shares the same amino group but lacks the thiolane ring, making it less versatile in chemical reactions.
Thiolane derivatives: Compounds with similar thiolane rings but different substituents can have varying chemical and biological properties.
Propiedades
Fórmula molecular |
C10H21NO2S |
|---|---|
Peso molecular |
219.35 g/mol |
Nombre IUPAC |
N-(3-methylpentan-2-yl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H21NO2S/c1-4-8(2)9(3)11-10-5-6-14(12,13)7-10/h8-11H,4-7H2,1-3H3 |
Clave InChI |
OEQRCJNYXISDFM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)NC1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)

![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)



![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)
